![molecular formula C16H17N5OS B2614178 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine CAS No. 1202984-87-9](/img/structure/B2614178.png)
4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Scientific Research Applications
- Drug Scaffold : Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold. Researchers have investigated its potential as a core structure for developing novel drugs .
- PI3K Inhibitors : Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis. Hence, PI3K inhibitors, including those based on imidazo[1,2-a]pyridine, have attracted interest for cancer treatment .
- TB Treatment : Recent studies have investigated imidazo[1,2-a]pyridine derivatives as potential antibacterial agents. For instance, the compound Q203 demonstrated significant reduction in bacterial load in a TB mouse model .
- KRAS G12C Inhibitors : Researchers have used imidazo[1,2-a]pyridine as a core backbone to develop covalent inhibitors. The Groebke–Blackburn–Bienaymè reaction facilitated the synthesis of novel KRAS G12C inhibitors .
- PI3K-AKT Pathway : Abnormal activation of the PI3K-AKT pathway contributes to tumorigenesis. Imidazo[1,2-a]pyridine derivatives are being explored as potential inhibitors in cancer therapy .
Medicinal Chemistry
Antibacterial Agents
Covalent Inhibitors
Cancer Research
properties
IUPAC Name |
4-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-2-4-21-10-13(19-14(21)3-1)11-23-16-9-15(17-12-18-16)20-5-7-22-8-6-20/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDIDVUHXBGBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.